Cas no 507272-92-6 (2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)

2,2-Dimethyl-1-(2-methylsulfanylphenyl)propan-1-one is a specialized organic compound featuring a ketone functional group adjacent to a thioether-substituted aromatic ring. Its molecular structure, incorporating a sterically hindered tert-butyl moiety, confers stability and unique reactivity, making it valuable in synthetic organic chemistry applications. The compound’s design allows for selective transformations, particularly in photochemical or radical-mediated reactions, due to the electron-rich sulfur atom and the steric shielding of the carbonyl group. It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The thioether group further enhances its utility in metal coordination or as a precursor for sulfoxide/sulfone derivatives.
2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one structure
507272-92-6 structure
商品名:2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one
CAS番号:507272-92-6
MF:C12H16OS
メガワット:208.32000
MDL:MFCD03841173
CID:873321

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one
    • 2,2-DIMETHYL-2'-THIOMETHYLPROPIOPHENONE
    • 2,2-DIMETHOXY-1-PIPERIDIN-1-YLETHAN-1-ONE
    • MDL: MFCD03841173
    • インチ: InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3
    • InChIKey: XCISCKNRZVMROT-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C(=O)C1=CC=CC=C1SC

計算された属性

  • せいみつぶんしりょう: 208.09200
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 42.37000
  • LogP: 3.63730

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one セキュリティ情報

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB364020-2 g
2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; .
507272-92-6 97%
2 g
€1,415.70 2023-07-19
Fluorochem
203976-1g
2,2-dimethyl-2'-thiomethylpropiophenone
507272-92-6 97%
1g
£483.00 2022-03-01
Fluorochem
203976-5g
2,2-dimethyl-2'-thiomethylpropiophenone
507272-92-6 97%
5g
£1753.00 2022-03-01
abcr
AB364020-2g
2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; .
507272-92-6 97%
2g
€1415.70 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645532-1g
2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one
507272-92-6 98%
1g
¥4599.00 2024-05-11
A2B Chem LLC
AG26178-2g
2,2-Dimethyl-2'-thiomethylpropiophenone
507272-92-6 97%
2g
$984.00 2024-04-19
Crysdot LLC
CD12067059-5g
2,2-Dimethyl-2'-thiomethylpropiophenone
507272-92-6 95+%
5g
$1401 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645532-2g
2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one
507272-92-6 98%
2g
¥8071.00 2024-05-11
abcr
AB364020-1 g
2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; .
507272-92-6 97%
1 g
€841.90 2023-07-19
Fluorochem
203976-2g
2,2-dimethyl-2'-thiomethylpropiophenone
507272-92-6 97%
2g
£847.00 2022-03-01

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 関連文献

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-oneに関する追加情報

2,2-Dimethyl-1-(2-Methylsulfanylphenyl)Propan-1-One: A Promising Compound in Modern Medicinal Chemistry

2,2-Dimethyl-1-(2-methylsulfanylphenyl)propan-1-one (CAS No. 507272-92-6) represents a unique class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its complex structure and multifunctional groups, serves as a critical building block for the development of novel therapeutic agents. The 2,2-dimethyl substituents and the 2-methylsulfanylphenyl group contribute to its distinct chemical properties, making it a valuable candidate for pharmaceutical applications. Recent advancements in synthetic methodologies and biological activity studies have further highlighted the potential of this compound in addressing unmet medical needs.

The 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one molecule exhibits a unique combination of steric and electronic effects, which is essential for its reactivity and biological interactions. The 2-methylsulfanylphenyl group, in particular, introduces a sulfur-containing functionality that can modulate the compound's pharmacokinetic profile. This structural feature is often exploited in drug design to enhance solubility, metabolic stability, and target specificity. Researchers have increasingly focused on optimizing the 2,2-dimethyl substituents to fine-tune the compound's interactions with biological targets, such, as protein kinases and ion channels.

Recent studies have demonstrated the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one as a potential scaffold for the development of anti-inflammatory and neuroprotective agents. A 2023 publication in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibitory activity against pro-inflammatory cytokines, suggesting its therapeutic potential in autoimmune diseases. The 2-methylsulfanylphenyl group was found to play a crucial role in modulating the compound's interaction with the NF-κB signaling pathway, a key mediator of inflammation. These findings underscore the importance of structural optimization in enhancing the biological activity of 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one derivatives.

From a synthetic perspective, the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one can be synthesized through a series of well-established organic reactions, including electrophilic aromatic substitution and nucleophilic substitution. The 2-methylsulfanylphenyl group is typically introduced via a sulfide-based coupling reaction, which allows for the incorporation of diverse functional groups. This synthetic flexibility enables the preparation of a wide range of analogs, which can be tailored for specific therapeutic applications. The 2,2-dimethyl substituents are often added through a radical cyclization process, which ensures the formation of the desired stereochemistry.

The pharmacological profile of 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one has been extensively studied in recent years. A 2024 study published in Drug Discovery Today highlighted its potential as a modulator of the TRPV1 receptor, which is implicated in pain sensation and thermoregulation. The compound's ability to interact with this receptor was attributed to the 2-methylsulfanylphenyl group, which forms hydrogen bonds with key residues in the receptor's binding pocket. This discovery opens new avenues for the development of analgesic agents with improved efficacy and reduced side effects.

Moreover, the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one has shown promise in the treatment of neurodegenerative disorders. A 2023 preclinical study in Neuropharmacology demonstrated that derivatives of this compound exhibited neuroprotective effects in models of Parkinson's disease. The mechanism of action was linked to the compound's ability to inhibit the aggregation of alpha-synuclein, a protein implicated in the pathogenesis of the disease. The 2-methylsulfanylphenyl group was found to enhance the compound's affinity for the target protein, thereby improving its therapeutic potential.

From a pharmacokinetic standpoint, the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one exhibits favorable properties that make it suitable for drug development. The 2-methylsulfanylphenyl group contributes to increased solubility, which is critical for oral bioavailability. Additionally, the 2,2-dimethyl substituents help to stabilize the compound against metabolic degradation, thereby extending its half-life in the body. These properties are essential for the development of long-acting formulations that can maintain therapeutic concentrations over extended periods.

Despite its promising properties, the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one still faces challenges in its therapeutic application. One of the primary concerns is the potential for off-target effects, which could lead to adverse reactions. To address this, researchers are exploring the use of computational modeling and high-throughput screening to identify the most selective derivatives of this compound. These approaches aim to minimize toxicity while maximizing therapeutic efficacy.

In conclusion, 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one represents a versatile scaffold with significant potential in medicinal chemistry. Its unique structural features and biological activity make it a valuable candidate for the development of novel therapeutics. Continued research into its synthetic optimization, pharmacological mechanisms, and pharmacokinetic properties will be crucial in translating its potential into clinical applications. As the field of drug discovery evolves, the 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one is poised to play an important role in the treatment of a wide range of diseases.

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Amadis Chemical Company Limited
(CAS:507272-92-6)2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one
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清らかである:99%
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